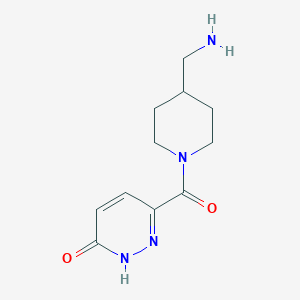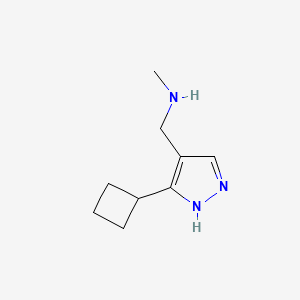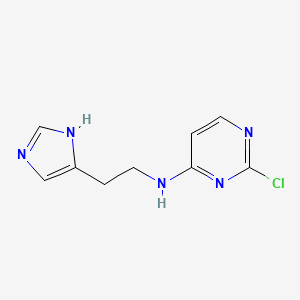
6-ブロモクロマン-3-オン
概要
説明
6-Bromochroman-3-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound 6-Bromochroman-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromochroman-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromochroman-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アルツハイマー病研究
クロマンオン誘導体は、アルツハイマー病研究における潜在的な役割について研究されています。 invitro研究では、特定の誘導体がアルツハイマー病の顕著な特徴であるアミロイドβプラークに高い結合親和性を示すことが明らかになっています .
化粧品への応用
クロマン-4-オン誘導体は、皮膚や髪の質感のケア、改善、リフレッシュのための化粧品製剤の有効成分として使用されてきました。 炎症、アレルギー、創傷治癒などの皮膚や髪に関連する欠損の治療にも使用されています .
合成方法論
4-クロマンオン誘導体の合成方法の改善は、いくつかの研究の焦点となっています。 これらの方法は、さまざまな用途で使用されるクロマン-4-オン誘導体の調製に不可欠です .
シミュレーション可視化
クロマン-4-オン誘導体は、Amber、GROMACS、Avogadro、Pymol、Chimera、Blender、VMDなどのシミュレーションプログラムで使用され、印象的なシミュレーション可視化を作成します .
作用機序
Target of Action
brucei and L. infantum .
Mode of Action
It is known that chromanone analogs interact with their targets to inhibit their function
Biochemical Pathways
Chromanone analogs are known to exhibit a wide range of pharmacological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Chromanone analogs are known to exhibit various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory activities . The specific effects of 6-Bromochroman-3-one at the molecular and cellular levels are areas that require further investigation.
生化学分析
Biochemical Properties
6-Bromochroman-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit high binding affinities to amyloid-beta plaques, which are associated with Alzheimer’s disease . The nature of these interactions involves the binding of 6-Bromochroman-3-one to specific sites on the amyloid-beta plaques, potentially inhibiting their aggregation.
Cellular Effects
The effects of 6-Bromochroman-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro studies have demonstrated that derivatives of 6-Bromochroman-3-one can inhibit the activity of tumor necrosis factor-alpha (TNF-α), a key player in inflammatory responses . This inhibition can lead to reduced inflammation and potentially provide therapeutic benefits in inflammatory diseases.
Molecular Mechanism
At the molecular level, 6-Bromochroman-3-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been observed that 6-Bromochroman-3-one derivatives can inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
Temporal Effects in Laboratory Settings
The effects of 6-Bromochroman-3-one over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 6-Bromochroman-3-one remains stable under various conditions, maintaining its bioactivity over extended periods
Dosage Effects in Animal Models
In animal models, the effects of 6-Bromochroman-3-one vary with different dosages. Low doses have been found to exhibit therapeutic effects without significant toxicity, while higher doses may lead to adverse effects . For instance, in rodent models, high doses of 6-Bromochroman-3-one have been associated with hepatotoxicity, indicating the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
6-Bromochroman-3-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it has been shown to undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 6-Bromochroman-3-one within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain tissues can affect its therapeutic potential . For instance, its ability to cross the blood-brain barrier and accumulate in the brain makes it a promising candidate for treating neurological disorders.
Subcellular Localization
The subcellular localization of 6-Bromochroman-3-one is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
特性
IUPAC Name |
6-bromo-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRRRWJGQGGHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729301 | |
| Record name | 6-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-48-3 | |
| Record name | 6-Bromo-2H-1-benzopyran-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
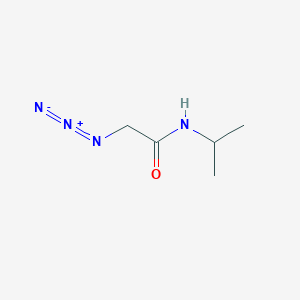
![[(2R)-2-[(2R)-4-butanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] butanoate](/img/structure/B1488122.png)
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-2-fluorophenyl)boronic acid](/img/structure/B1488124.png)

![1-({[(Oxolan-2-yl)methyl]sulfanyl}methyl)cyclopentan-1-ol](/img/structure/B1488131.png)
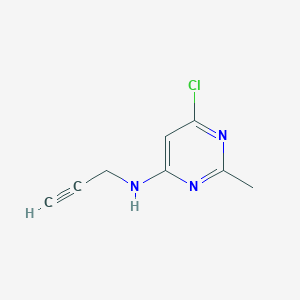
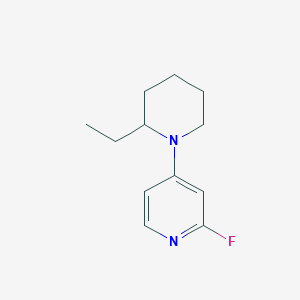
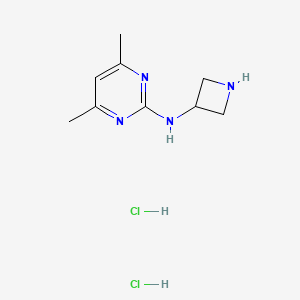
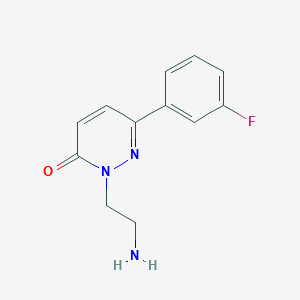
![N'-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1488137.png)

